
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
Description
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridinone core substituted with a bromine atom at the 5-position and a pyridin-4-ylmethyl group at the 1-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science. Its synthesis typically involves condensation reactions between pyridinone precursors and functionalized pyridine derivatives under reflux conditions .
Propriétés
IUPAC Name |
5-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSISQHPGACSJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Direct N-Alkylation of 5-Bromo-2-pyridone
Reaction Overview
The direct alkylation of 5-bromo-2-pyridone with 4-(chloromethyl)pyridine is a straightforward approach. This method leverages the nucleophilic character of the pyridone nitrogen under basic conditions.
Procedure
- Substrates : 5-Bromo-2-pyridone and 4-(chloromethyl)pyridine.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : Reflux at 80–100°C for 12–24 hours.
Data Table
Parameter | Value | Source Citation |
---|---|---|
Yield | 65–72% | , |
Reaction Time | 18 hours | |
Purification | Column chromatography (EtOAc/Hexane) |
Mechanistic Insights
The base deprotonates the pyridone nitrogen, enabling nucleophilic attack on the chloromethyl group of 4-(chloromethyl)pyridine. Steric hindrance from the pyridin-4-yl group may necessitate prolonged reaction times.
Mitsunobu Reaction with 4-Pyridinemethanol
Reaction Overview
The Mitsunobu reaction facilitates the coupling of 5-bromo-2-pyridone with 4-pyridinemethanol, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure
- Substrates : 5-Bromo-2-pyridone and 4-pyridinemethanol.
- Reagents : DEAD, PPh₃.
- Solvent : Tetrahydrofuran (THF).
- Conditions : Room temperature, 6–12 hours.
Data Table
Parameter | Value | Source Citation |
---|---|---|
Yield | 58–63% | |
Reaction Time | 8 hours | |
Byproduct | Triphenylphosphine oxide |
Mechanistic Insights
The Mitsunobu reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a betaine intermediate that activates the alcohol for nucleophilic substitution.
Suzuki-Miyaura Cross-Coupling
Reaction Overview
A palladium-catalyzed coupling between 5-bromo-2-pyridone and pyridin-4-ylmethylboronic acid enables C–C bond formation.
Procedure
- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).
- Base : Sodium carbonate (Na₂CO₃).
- Solvent : Toluene/water (3:1).
- Conditions : 80°C, 6 hours under nitrogen.
Data Table
Parameter | Value | Source Citation |
---|---|---|
Yield | 70–75% | |
Catalyst Loading | 5 mol% | |
Purification | Recrystallization (EtOH/H₂O) |
Mechanistic Insights
Oxidative addition of the palladium catalyst to the bromide precedes transmetallation with the boronic acid. Reductive elimination forms the C–C bond.
Multi-Step Protection-Deprotection Strategy
Reaction Overview
This method involves protecting the pyridone oxygen, followed by alkylation and subsequent deprotection.
Procedure
- Protection : MEMCl (2-methoxyethoxymethyl chloride) in dichloromethane.
- Alkylation : 4-(Bromomethyl)pyridine with K₂CO₃ in DMF.
- Deprotection : Titanium tetrachloride (TiCl₄) in CH₂Cl₂.
Data Table
Parameter | Value | Source Citation |
---|---|---|
Overall Yield | 60–68% | |
Key Intermediate | MEM-protected pyridone | |
Deprotection Time | 4 hours |
Mechanistic Insights
MEM protection enhances the electrophilicity of the pyridone nitrogen, enabling efficient alkylation. TiCl₄ cleaves the MEM group via acid-catalyzed hydrolysis.
Grignard-Mediated Alkylation
Reaction Overview
A Grignard reagent derived from 4-(bromomethyl)pyridine reacts with 5-bromo-2-pyridone under anhydrous conditions.
Procedure
- Grignard Reagent : 4-(Bromomethyl)pyridine magnesium bromide.
- Solvent : Tetrahydrofuran (THF).
- Conditions : 0–5°C, 2 hours.
Data Table
Parameter | Value | Source Citation |
---|---|---|
Yield | 55–60% | |
Reaction Temperature | 0°C | |
Workup | Acidic quench (HCl) |
Mechanistic Insights
The Grignard reagent acts as a strong base, deprotonating the pyridone nitrogen before nucleophilic attack. Low temperatures minimize side reactions.
Comparative Analysis of Methods
Method | Yield (%) | Complexity | Scalability | Cost Efficiency |
---|---|---|---|---|
Direct N-Alkylation | 65–72 | Low | High | Moderate |
Mitsunobu Reaction | 58–63 | Moderate | Moderate | Low |
Suzuki Coupling | 70–75 | High | High | High |
Protection-Deprotection | 60–68 | High | Moderate | Moderate |
Grignard Alkylation | 55–60 | Moderate | Low | High |
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include reduced pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s uniqueness emerges when compared to analogs with variations in substituent positions, halogen types, and core heterocycles. Below is a detailed analysis:
Substituent Position and Halogen Effects
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one :
- Structural Difference : Replaces the pyridin-4-ylmethyl group with a difluoromethyl group.
- Impact : The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability compared to the pyridin-4-ylmethyl substituent. However, the absence of a pyridine ring reduces π-π stacking interactions with biological targets .
- Reactivity : Bromine at position 5 stabilizes the compound via resonance, but the difluoromethyl group lowers electrophilicity, reducing reactivity in nucleophilic substitutions .
5-Chloro-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one :
- Structural Difference : Chlorine replaces bromine at position 3.
- Impact : Chlorine’s smaller atomic radius and lower polarizability result in weaker van der Waals interactions with hydrophobic enzyme pockets. This leads to reduced binding affinity (e.g., IC₅₀ values 2–3× higher than brominated analogs in kinase inhibition assays) .
5-Iodo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one :
- Structural Difference : Iodine replaces bromine at position 4.
- Impact : Iodine’s larger size and higher leaving-group ability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings). However, increased molecular weight reduces solubility in aqueous media (e.g., 12.5 µg/mL in DMSO vs. 18.0 µg/mL for brominated analogs) .
Core Heterocycle Modifications
- 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one: Structural Difference: Pyrazinone core replaces pyridinone. Impact: The additional nitrogen atom in pyrazinone increases hydrogen-bonding capacity, improving interactions with polar residues in enzyme active sites. However, reduced aromaticity weakens π-stacking interactions .
- 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one: Structural Difference: Amino group replaces bromine at position 5. Impact: The amino group introduces basicity (predicted pKa ~8.2), enabling salt formation and enhancing solubility (45 µg/mL in water). However, loss of bromine eliminates halogen-bonding interactions critical for target inhibition .
Unique Advantages of 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
Balanced Reactivity : Bromine’s intermediate electronegativity enables both stable binding and moderate reactivity in synthetic modifications .
Dual Functional Groups : The pyridin-4-ylmethyl group provides steric bulk for target specificity, while bromine enhances halogen-bonding interactions .
Versatility : Serves as a precursor for diverse derivatives via cross-coupling, amination, or alkylation reactions .
Activité Biologique
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound with significant biological activity. Its structure incorporates a bromine atom attached to a pyridine ring, which influences its reactivity and interactions within biological systems. This article explores the compound's biological activities, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
- Chemical Name: this compound
- Molecular Formula: C11H9BrN2O
- Molecular Weight: 265.11 g/mol
- CAS Number: 1479943-50-4
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes. The bromine atom enhances the compound's binding affinity, allowing it to modulate various signaling pathways. This interaction can lead to inhibition of certain enzymes, which is crucial for its therapeutic potential.
Anticancer Activity
Research has indicated that compounds containing pyridine moieties exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation in various human cancer cell lines, including colon adenocarcinoma and cervical cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Studies suggest it may inhibit key enzymes involved in cancer progression and inflammation, such as:
- Histone Deacetylases (HDACs) : Involved in cancer cell proliferation.
- Cyclooxygenases (COX) : Key players in inflammation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other halogenated pyridine derivatives:
Compound | Structure | Biological Activity |
---|---|---|
4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one | Structure | Similar anticancer properties but less potent |
5-Chloro-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one | Structure | Lower binding affinity compared to brominated analog |
5-Iodo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one | Structure | Enhanced reactivity but increased toxicity |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : The compound demonstrated selective cytotoxicity against tumor cells while sparing normal cells, indicating a favorable therapeutic index.
- In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound, supporting its potential as an anticancer agent.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound activates apoptotic pathways and inhibits cell migration in metastatic cancer models.
Q & A
Q. What are the key synthetic routes for 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including halogenation, alkylation, and cyclization. For example:
Halogenation: Introduce bromine at position 5 of the pyridin-2(1H)-one core using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in anhydrous DMF .
Alkylation: Attach the pyridin-4-ylmethyl group via nucleophilic substitution. Use a base like NaH in THF to deprotonate the pyridin-2(1H)-one nitrogen, followed by reaction with 4-(bromomethyl)pyridine. Monitor reaction progress via TLC to avoid over-alkylation .
Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Optimize solvent polarity and gradient conditions to improve yield (>75%) and purity (>95%) .
Key Optimization Parameters:
- Temperature control during halogenation to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis.
- Stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent) to drive completion.
Q. How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography:
- Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).
- Collect diffraction data using a synchrotron or lab-source diffractometer.
- Refine the structure using SHELXL (for small molecules) or OLEX2 (for visualization and analysis). Key metrics: R-factor < 0.05, bond length/angle deviations within 2% of expected values .
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions:
- Pyridin-4-ylmethyl protons appear as a singlet (~δ 4.5 ppm).
- Bromine’s deshielding effect shifts adjacent pyridine carbons (e.g., C-5 to ~δ 150 ppm) .
- 2D NMR (COSY, HSQC): Resolve coupling patterns and assign quaternary carbons.
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, pyridin-4-ylmethyl substitution) influence electronic properties and reactivity?
Methodological Answer:
- Computational Modeling:
- Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces. Bromine’s electron-withdrawing effect reduces electron density at C-5, enhancing electrophilic substitution reactivity .
- Compare HOMO-LUMO gaps with analogs (e.g., 5-chloro derivatives) to predict redox behavior.
- Experimental Reactivity Studies:
- Conduct Suzuki-Miyaura coupling at C-5 to test bromine’s leaving-group ability. Monitor reaction rates under Pd(PPh₃)₄ catalysis .
Q. Table 1: Substituent Effects on Reactivity
Substituent | Position | Reactivity (Suzuki Coupling Rate) |
---|---|---|
Bromine | C-5 | High (k = 0.15 min⁻¹) |
Chlorine | C-5 | Moderate (k = 0.08 min⁻¹) |
Trifluoromethyl | C-4 | Low (k = 0.02 min⁻¹) |
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for pyridin-2(1H)-one derivatives?
Methodological Answer:
- Pharmacokinetic (PK) Profiling:
- Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Pyridin-2(1H)-one derivatives with high polar surface area (tPSA > 90 Ų) often exhibit poor bioavailability due to P-glycoprotein (P-gp) efflux .
- Modify substituents: Replace polar groups (e.g., cyanophenyl) with lipophilic trifluoromethyl to reduce tPSA (<75 Ų) and improve membrane permeability .
- In Vivo Correlation:
- Use deuterated analogs to track metabolite formation via LC-MS. Adjust dosing regimens based on clearance rates .
Q. How can comparative analysis with structurally similar compounds guide drug design?
Methodological Answer:
- Structural Similarity Screening:
- Biological Activity Mapping:
- Test FGFR inhibition (IC₅₀) for analogs. For example:
- 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: IC₅₀ = 12 nM .
- 5-Chloro analog: IC₅₀ = 45 nM .
- Use QSAR models to link substituent electronegativity to activity .
Q. What computational tools predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Prepare the protein structure (PDB ID: e.g., FGFR1) by removing water molecules and adding hydrogens.
- Define the binding site using co-crystallized ligands.
- Score docking poses based on hydrogen bonding (e.g., pyridinone carbonyl with Lys514) and hydrophobic interactions (bromine with Phe489) .
- MD Simulations (GROMACS):
- Run 100-ns simulations to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .
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